An In-Depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile
An In-Depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, explore a proposed synthetic pathway, and discuss its potential applications in drug discovery, all while adhering to the principles of scientific integrity and providing actionable insights for professionals in the field.
Introduction: The Significance of the Furopyridine Scaffold
The fusion of a furan ring with a pyridine ring gives rise to the furopyridine scaffold, a privileged structure in medicinal chemistry.[1] This unique bicyclic system is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring creates a unique chemical environment that allows for diverse functionalization and interaction with biological targets. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, with its specific substitution pattern, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.
Physicochemical Properties of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimentally determined properties of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂O | [2] |
| Molecular Weight | 178.57 g/mol | [2] |
| CAS Number | 220992-52-9 | [2] |
| IUPAC Name | 4-chlorofuro[3,2-c]pyridine-2-carbonitrile | [2] |
| Canonical SMILES | C1=CN=C(C2=C1OC(=C2)C#N)Cl | [2] |
| Appearance | (Predicted) White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 2.3 | [2] |
Note: The lack of extensive, publicly available experimental data for this specific compound necessitates reliance on computed values for some properties. These should be considered as estimations and validated experimentally.
Synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile: A Proposed Experimental Protocol
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.
Step 1: Cyanation of 4-Chloropyridine-N-oxide
Causality: The initial step involves the introduction of a nitrile group at the 2-position of the pyridine ring. The use of an N-oxide activates the pyridine ring for nucleophilic substitution.
Protocol:
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To a stirred solution of 4-chloropyridine N-oxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add trimethylsilyl cyanide (TMSCN) (2.0 eq).
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Slowly add a coupling agent like dimethylcarbamoyl chloride (1.5 eq) to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-chloropyridine.[3]
Step 2: Hydroxylation of 2-Cyano-4-chloropyridine
Causality: Introduction of a hydroxyl group at the 3-position is a key step to enable the subsequent furan ring formation. This can be achieved through a nucleophilic aromatic substitution reaction.
Protocol:
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Dissolve 2-cyano-4-chloropyridine (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
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Add a source of hydroxide, such as potassium hydroxide (2.0 eq), to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
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After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain 2-cyano-4-chloro-3-hydroxypyridine.
Step 3: Furan Ring Annulation
Causality: The final step involves the construction of the furan ring. This can be achieved through a cyclization reaction involving the hydroxyl and nitrile functionalities.
Protocol:
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Suspend 2-cyano-4-chloro-3-hydroxypyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
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Add a suitable reagent for cyclization, such as a chloroacetonitrile (1.2 eq) in the presence of a base like potassium carbonate (2.0 eq).
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Heat the reaction mixture to reflux (180-200 °C) for 2-4 hours, monitoring by TLC.
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Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.
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Filter the solid and purify by column chromatography on silica gel to afford 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and furan rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, including the characteristic nitrile carbon signal at a downfield chemical shift.
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IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 178.57), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Applications in Drug Discovery and Medicinal Chemistry
The 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive chlorine atom and the nitrile group allows for a variety of chemical transformations.
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Scaffold for Kinase Inhibitors: The furopyridine core is found in a number of kinase inhibitors. The chlorine atom at the 4-position can be displaced by various nucleophiles to introduce different side chains, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition.
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Antimicrobial and Antiviral Agents: Fused heterocyclic systems, including furopyridines, have shown promise as antimicrobial and antiviral agents.[1] The 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile core can be elaborated to generate novel compounds for screening against a range of pathogens.
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Central Nervous System (CNS) Active Compounds: The pyridine moiety is a common feature in drugs targeting the CNS. The furopyridine scaffold can be used to develop novel ligands for CNS receptors and transporters.
Logical Relationship of the Furopyridine Scaffold to Drug Development
Caption: Logical progression from the core scaffold to a preclinical candidate in drug development.
Conclusion and Future Directions
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While detailed experimental data for this specific molecule is currently limited, its structural features and the established biological activity of the broader furopyridine class make it a compelling target for further investigation. The proposed synthetic protocol provides a starting point for its preparation, and its utility as a scaffold for the development of novel therapeutic agents warrants further exploration by researchers in the field of drug discovery. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of new lead compounds for a variety of diseases.
References
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PubChem. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
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IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
